
Methyl5-bromoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-bromoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry Quinoline itself is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the reaction of 5-bromoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl5-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of quinoline derivatives with various functional groups.
Oxidation: Formation of quinoline N-oxides.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl5-bromoquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl5-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylate group enhance its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoquinoline: Lacks the carboxylate group, making it less reactive.
Quinoline-6-carboxylate: Lacks the bromine atom, affecting its binding properties.
Methylquinoline-6-carboxylate: Lacks the bromine atom, altering its chemical reactivity.
Propiedades
Fórmula molecular |
C11H8BrNO2 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
methyl 5-bromoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9-7(10(8)12)3-2-6-13-9/h2-6H,1H3 |
Clave InChI |
RLAIGZCUJYYBQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C1)N=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
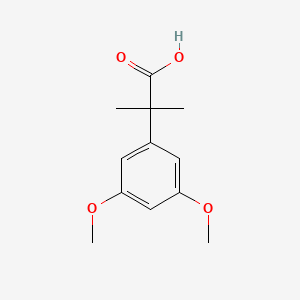
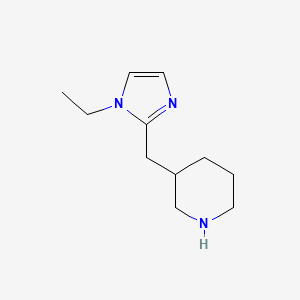
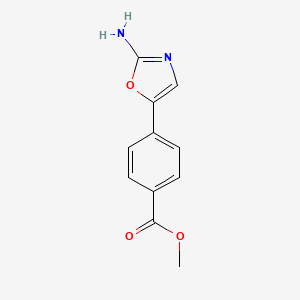
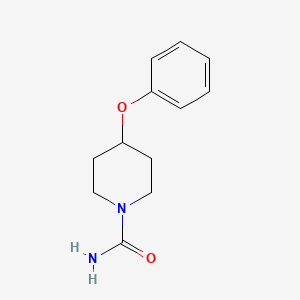
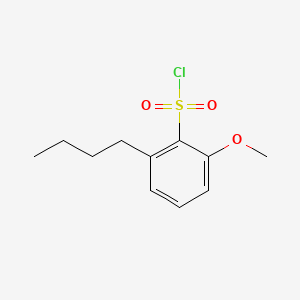

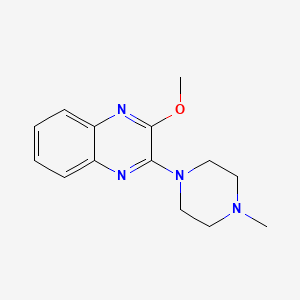
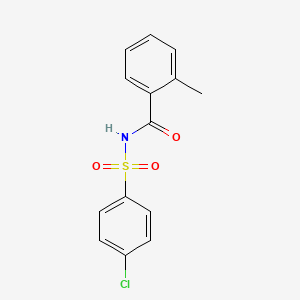
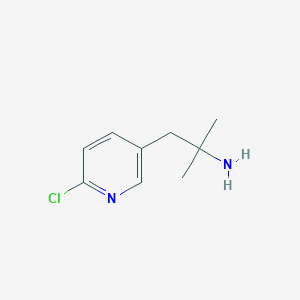
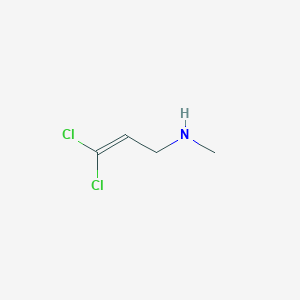
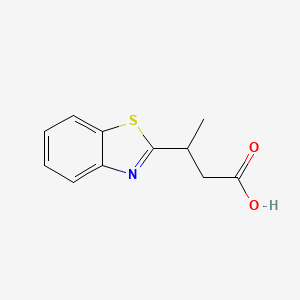
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
